Thiophen-2(3H)-imine hydrochloride
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Overview
Description
Thiophen-2(3H)-imine hydrochloride is a heterocyclic compound containing a sulfur atom in its ring structure. It is a derivative of thiophene, which is a five-membered aromatic ring with one sulfur atom. Thiophenes are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophen-2(3H)-imine hydrochloride can be synthesized through various methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with ammonia or primary amines under acidic conditions to form the imine derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the imine and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
Thiophen-2(3H)-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiophen-2-amine.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiophen-2-amine, and various substituted thiophenes .
Scientific Research Applications
Thiophen-2(3H)-imine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: It is used in the production of organic semiconductors, light-emitting diodes, and other electronic materials
Mechanism of Action
The mechanism of action of thiophen-2(3H)-imine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which is a simple five-membered ring with a sulfur atom.
Thiophen-2-amine: A reduced form of thiophen-2(3H)-imine.
Thiophen-2-carboxaldehyde: A precursor in the synthesis of thiophen-2(3H)-imine hydrochloride.
Uniqueness
This compound is unique due to its imine functionality, which allows it to participate in a variety of chemical reactions and form diverse derivatives. This versatility makes it valuable in both synthetic chemistry and biological research .
Properties
Molecular Formula |
C4H6ClNS |
---|---|
Molecular Weight |
135.62 g/mol |
IUPAC Name |
3H-thiophen-2-imine;hydrochloride |
InChI |
InChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1,3,5H,2H2;1H |
InChI Key |
VOYWYCKQCVUUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC1=N.Cl |
Origin of Product |
United States |
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